Stat3 inhibitor H182 is a novel compound designed to target the signal transducer and activator of transcription 3 (Stat3), a transcription factor that is frequently hyperactivated in various cancers. Stat3 plays a crucial role in cell proliferation, survival, and immune response, making it an attractive target for cancer therapy. H182 belongs to a class of azetidine-based compounds that irreversibly bind to Stat3, demonstrating a potent inhibitory effect with an IC50 ranging from 0.38 to 0.98 µM, significantly higher than its effects on other related proteins like Stat1 and Stat5, which have IC50 values greater than 15.8 µM .
The synthesis of H182 involves several key steps that utilize standard organic chemistry techniques. The process typically includes:
The detailed synthetic route for H182 has been documented in supplementary materials associated with relevant studies, providing insights into reaction conditions, yields, and purification methods employed during the synthesis process .
H182's molecular structure features an azetidine ring which is crucial for its binding affinity and specificity towards Stat3. The compound's design allows it to fit into the active site of the Stat3 protein effectively.
The structural data can be represented as follows:
Crystallographic data or computational modeling may provide further insights into the three-dimensional conformation of H182 when bound to Stat3.
The primary chemical reaction involving H182 is its covalent binding to the cysteine residues in the Stat3 protein. This reaction can be summarized as:
This irreversible binding leads to conformational changes in Stat3, preventing its phosphorylation and subsequent activation. Mass spectrometry has been utilized to confirm the formation of these covalent complexes .
H182 inhibits Stat3 by targeting its Src Homology 2 (SH2) domain. Upon binding covalently to cysteine residues within this domain:
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2